

# A Technical Guide to the Interaction of cis-Ned19 with Acidic Organelles

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Compound of Interest		
Compound Name:	cis-Ned19	
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Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

### **Executive Summary**

Nicotinic acid adenine dinucleotide phosphate (NAADP) is recognized as one of the most potent intracellular second messengers responsible for mobilizing calcium (Ca²+) from acidic organelles, such as lysosomes and endosomes. This process is primarily mediated by two-pore channels (TPCs), which are located on the membranes of these organelles. The pharmacological tool **cis-Ned19** has emerged as a critical antagonist in the study of NAADP-mediated signaling pathways. This guide provides a comprehensive overview of the mechanism of action of **cis-Ned19**, its interaction with TPCs on acidic organelles, quantitative data on its efficacy, and detailed experimental protocols for its application in research.

## The NAADP Signaling Pathway and Acidic Ca<sup>2+</sup> Stores

Acidic organelles, historically viewed as cellular degradation centers, are now understood to be crucial Ca<sup>2+</sup> storage compartments. The release of Ca<sup>2+</sup> from these stores is initiated by NAADP, which binds to and activates TPCs (primarily TPC1 and TPC2). This initial release can act as a trigger, leading to a more substantial, global Ca<sup>2+</sup> signal through a mechanism known as Ca<sup>2+</sup>-induced Ca<sup>2+</sup> release (CICR) from the endoplasmic reticulum. The NAADP/TPC



signaling pathway is implicated in a wide range of physiological processes, making it a significant target for investigation and therapeutic development.

#### **Mechanism of Action of cis-Ned19**

**cis-Ned19** is a cell-permeant small molecule that functions as a non-competitive antagonist of NAADP signaling. Its primary mechanism involves the inhibition of TPCs located on endolysosomal vesicles. Studies have demonstrated a high degree of co-localization between fluorescently-labeled **cis-Ned19** and LysoTracker, a marker for acidic organelles, confirming its site of action.

A key characteristic of Ned-19's interaction with TPC2 is its concentration-dependent dual effect. At low nanomolar concentrations (e.g., 30-100 nM), Ned-19 can potentiate or stimulate NAADP-mediated TPC2 activation. Conversely, at higher micromolar concentrations ( $\geq 1 \mu M$ ), it acts as a potent inhibitor. This bimodal activity necessitates careful dose-response studies in experimental designs.

Evidence also suggests the NAADP receptor may possess two distinct binding sites: a high-affinity "locking" site responsible for desensitization and a low-affinity "opening" site for channel activation. The development of Ned-19 analogues has provided direct evidence for this two-site model, where Ned-19 itself appears to inhibit both binding and Ca<sup>2+</sup> release.

#### **Quantitative Data Summary**

The efficacy of **cis-Ned19** varies depending on the cell type, the specific agonist used, and the TPC isoform present. The following table summarizes key quantitative data from various studies.

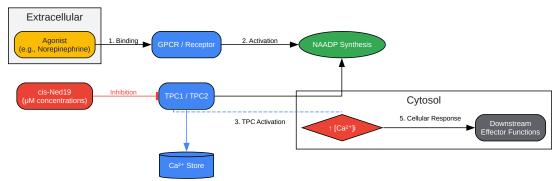


Parameter	Cell Type <i>l</i> Model	Agonist / Condition	Value	Reference
IC50	Rat Aortic Smooth Muscle Cells	Norepinephrine (100 μM)	2.7 μΜ	
IC50	Mouse Pancreatic Islets	Glucose (15 mM)	3 μΜ	
Inhibition	Reconstituted TPC2 Channels	NAADP (10 nM)	1 μM (Complete Block)	
Inhibition	Sea Urchin Egg Homogenate	NAADP	100 μΜ	
Inhibition	Murine Memory CD4+ T Cells	TCR Stimulation	300 μΜ	_
Inhibition	HUVECs	Histamine (1 μM)	~5-10 μM	_
Potentiation	Reconstituted TPC2 Channels	NAADP	30 - 100 nM	_

## **Signaling Pathways and Logical Diagrams**

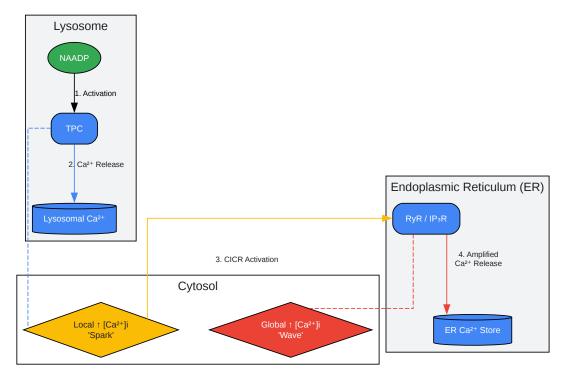
The following diagrams illustrate the key molecular interactions and experimental workflows associated with **cis-Ned19**.





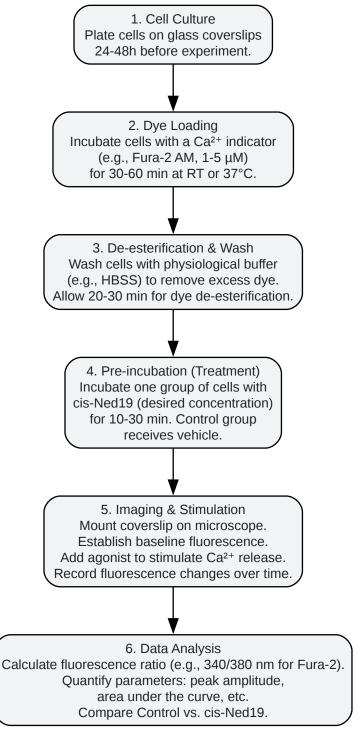
NAADP-Mediated Ca<sup>2+</sup> Release and its Inhibition by cis-Ned19





Lysosome-ER Crosstalk via Ca<sup>2+</sup>-Induced Ca<sup>2+</sup> Release (CICR)





Typical Experimental Workflow for Ca<sup>2+</sup> Imaging with cis-Ned19

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